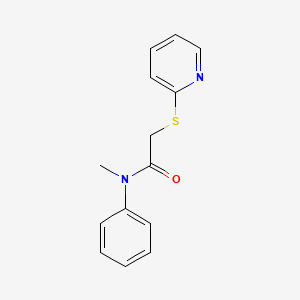
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as MTTF, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitters. Studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can inhibit the activity of voltage-gated potassium channels and enhance the activity of GABAergic neurotransmitters.
Biochemical and Physiological Effects
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a modulator of ion channels and neurotransmitters in the treatment of neurological disorders. Additionally, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone could be further investigated for its potential as a building block for organic electronics.
Synthesemethoden
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene with 2,5-dimethoxyacetophenone, followed by cyclization and oxidation reactions. The final product is a yellow crystalline powder with a melting point of 136-138°C.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been studied for its potential as a modulator of ion channels and neurotransmitters. In materials science, 5-(2-methoxy-5-methylphenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been investigated for its potential as a building block for organic electronics.
Eigenschaften
IUPAC Name |
(3E)-5-(2-methoxy-5-methylphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-11-5-6-15(19-2)14(8-11)16-10-12(17(18)20-16)9-13-4-3-7-21-13/h3-10H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOCMKOMCRWJEZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(2-methoxy-5-methylphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4928944.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)
![N-{4-[(methylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4928969.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4928995.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)